molecular formula C9H14N4 B1305234 N-[4-(dimethylamino)phenyl]guanidine CAS No. 67453-82-1

N-[4-(dimethylamino)phenyl]guanidine

Cat. No.: B1305234
CAS No.: 67453-82-1
M. Wt: 178.23 g/mol
InChI Key: NAAHSJLHESEXLU-UHFFFAOYSA-N
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Description

Contextual Significance of Guanidine (B92328) Derivatives in Modern Chemical Systems

Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This unique arrangement confers a high degree of basicity and resonance stabilization to the protonated form, the guanidinium (B1211019) cation. These fundamental properties are the basis for their wide-ranging significance in various fields of chemistry.

In medicinal chemistry and pharmaceutical research, the guanidine moiety is recognized as a "privileged scaffold" due to its frequent appearance in biologically active natural products and synthetic drugs. Its ability to form strong hydrogen bonds and exist as a stable cation at physiological pH allows it to interact effectively with biological targets such as enzymes and receptors. Consequently, guanidine derivatives have been explored for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov

Beyond the life sciences, guanidine derivatives are pivotal in synthetic and materials chemistry. Their strong basicity makes them effective as catalysts in a variety of organic reactions. Furthermore, the structural versatility of guanidines allows for their incorporation into more complex molecular frameworks, leading to the development of novel ligands, supramolecular assemblies, and functional polymers. The consistent and predictable chemical behavior of the guanidine group ensures its continued relevance in the design of new chemical systems.

Table 1: Applications of Guanidine Derivatives in Chemical Research
Field of ResearchRole of Guanidine MoietySpecific Examples of Application
Medicinal ChemistryBioisostere for urea (B33335), interaction with biological targets via hydrogen bonding and charge.Development of enzyme inhibitors and receptor antagonists. nih.govnih.gov
OrganocatalysisActs as a strong, non-nucleophilic Brønsted base.Catalyzing condensation reactions, Michael additions, and polymerizations.
Supramolecular ChemistryForms predictable and strong hydrogen-bonding networks.Construction of molecular receptors for anions and self-assembling materials.
Materials ScienceImparts charge and functionality to polymers.Development of ion-exchange resins and functional polymers.

Historical and Current Academic Research Trajectories of N-[4-(dimethylamino)phenyl]guanidine

The specific historical development and research trajectory of this compound are not extensively detailed in dedicated publications. Its existence in the chemical literature is primarily as a commercially available reagent for research and development purposes. canbipharm.comfluorochem.co.uk However, its synthesis and potential areas of academic interest can be inferred from established chemical principles and studies on analogous compounds.

The synthesis of this compound logically follows standard methods for the preparation of N-arylguanidines. The most common and direct route is the guanylation of the corresponding aniline (B41778) precursor, in this case, N,N-dimethyl-p-phenylenediamine (also known as 4-(dimethylamino)aniline). chemspider.com This reaction typically involves treating the aniline with a guanylating agent, such as cyanamide (B42294) or a derivative thereof, often under acidic conditions or with a coupling agent. mdpi.com

Table 2: Plausible Synthesis of this compound
Reactant 1Reactant 2Reaction TypeProduct
N,N-dimethyl-p-phenylenediamineCyanamide (or other guanylating agent)GuanylationThis compound

Current academic interest in this specific compound is likely driven by the electronic properties conferred by the N,N-dimethylamino substituent. This group is a powerful electron-donating group, which increases the electron density on the phenyl ring and influences the basicity and nucleophilicity of the guanidine moiety. This makes this compound a potentially valuable compound for several research applications:

Catalysis: As a modified guanidine base with tuned electronic properties, it could be investigated as a catalyst in organic synthesis.

Coordination Chemistry: The multiple nitrogen atoms make it a potential ligand for forming complexes with metal ions, with the dimethylamino group modifying the electronic environment of the resulting complex.

Materials Science: It could serve as a monomer or building block for functional polymers where its basicity and electronic properties are desired.

While large-scale studies focusing exclusively on this compound are not prominent, it represents a valuable member of the broader class of substituted arylguanidines, which are actively studied for their diverse chemical and biological properties. cuni.cz Future research may further elucidate the specific applications and unique characteristics of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-13(2)8-5-3-7(4-6-8)12-9(10)11/h3-6H,1-2H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAHSJLHESEXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388656
Record name N-[4-(dimethylamino)phenyl]guanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67453-82-1
Record name N-[4-(dimethylamino)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Intrinsic Basicity and Protonation Behavior of N 4 Dimethylamino Phenyl Guanidine

Characterization of Superbasicity and Associated Theoretical Frameworks

Guanidines are recognized as exceptionally strong organic bases, a property attributable to the unique electronic structure of the guanidinium (B1211019) cation that is formed upon protonation. rsc.orgscripps.edu This high basicity, often categorized as "superbasicity," stems from the significant resonance stabilization of the conjugate acid. rsc.orgsemanticscholar.org In the protonated form, the positive charge is delocalized over the central carbon atom and the three nitrogen atoms, creating a highly stable, Y-shaped aromatic system with 6π electrons. scripps.edu This delocalization effectively disperses the positive charge, making the deprotonation of the guanidinium ion less favorable and, consequently, the neutral guanidine (B92328) a strong proton acceptor. semanticscholar.org

The superbasicity of guanidines can be further modulated by the nature of the substituents attached to the nitrogen atoms. In the case of N-[4-(dimethylamino)phenyl]guanidine, the guanidine group is attached to a 4-(dimethylamino)phenyl substituent. The dimethylamino group is a potent electron-donating group, which increases the electron density on the phenyl ring and, by extension, on the guanidine moiety through resonance and inductive effects. This enhanced electron density on the nitrogen atoms of the guanidine group increases their nucleophilicity and, therefore, their affinity for protons, further augmenting the intrinsic basicity of the guanidine core.

Theoretical frameworks, such as Density Functional Theory (DFT), are employed to study the gas-phase basicity and geometry of guanidine derivatives, providing insights into the factors that influence their basic strength, such as ring strain in cyclic guanidines and electronic effects of substituents. rsc.org For aryl-substituted guanidines, computational models have been developed to correlate gas-phase equilibrium bond lengths with aqueous pKa values, demonstrating a quantitative relationship between molecular structure and basicity. acs.orgresearchgate.net

Quantification of Proton Affinity and Gas-Phase Basicity

Proton affinity (PA) and gas-phase basicity (GB) are fundamental measures of the intrinsic basicity of a molecule in the absence of solvent effects. wikipedia.org Proton affinity is defined as the negative of the enthalpy change for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. wikipedia.org Guanidines, as a class, exhibit very high PA and GB values, placing many of them in the category of superbases in the gas phase. researchgate.net

The gas-phase basicities of guanidine derivatives can be experimentally determined using methods like the extended kinetic method and are often compared with theoretical calculations. researchgate.net These studies have shown that substituents capable of forming intramolecular hydrogen bonds or those with strong electron-donating properties can substantially increase the gas-phase basicity. researchgate.net For example, guanidines with dimethylaminopropyl substituents have been shown to have pKa values in acetonitrile (B52724) as high as 27.2, which is about 4 pKa units more basic than the well-known superbase N1,N1,N3,N3-tetramethylguanidine (TMG). researchgate.net

The following table presents the pKa values of some relevant compounds to contextualize the expected basicity of this compound.

Compound NamepKa (in Water, unless otherwise specified)
Guanidine13.6
Phenylguanidine10.88
1,3-Diphenylguanidine10.12
N1,N1,N3,N3-tetramethylguanidine (TMG)23.3 (in MeCN)
N,N′,N″-tris(3-(dimethylamino)propyl)guanidine27.15 (in MeCN)

Data sourced from multiple references. scripps.eduresearchgate.netorganicchemistrydata.orgresearchgate.netchemicalbook.com

Elucidation of Solvent Effects on Basicity and Proton Transfer Equilibria

The basicity of a compound can be profoundly influenced by the solvent in which it is dissolved. libretexts.orgslideshare.net Solvation effects can stabilize the charged (protonated) and neutral forms of a base to different extents, thereby altering the equilibrium of the proton transfer reaction. slideshare.net For guanidines, the large, delocalized guanidinium cation is generally well-solvated by polar solvents, which helps to stabilize the conjugate acid and thus enhance the basicity in solution compared to the gas phase.

However, the nature of the solvent—whether it is protic or aprotic, polar or nonpolar—plays a critical role. libretexts.org In aqueous solutions, the pKa values of substituted anilines and phenylguanidines are sensitive to the electronic effects of the substituents. rsc.org The pKa of ionizable solutes can change significantly in the presence of organic solvents. For instance, alcohols like methanol (B129727) or ethanol (B145695) can weaken both acids and bases, leading to an increase in the pKa of an acid and a decrease in the pKa of a base. youtube.com

For this compound, the transfer from a nonpolar to a polar protic solvent would be expected to increase its basicity due to the favorable solvation of the resulting guanidinium cation. The hydrogen-bonding capabilities of protic solvents would further stabilize the protonated form. Conversely, in a polar aprotic solvent like acetonitrile, while still benefiting from polarity, the stabilization from hydrogen bonding would be absent. Studies on substituted phenylguanidines in acetonitrile have shown that the Hammett relationship can be used to correlate pKa values with substituent constants, indicating a systematic influence of electronic effects in this solvent.

Computational Chemistry and Theoretical Investigations of N 4 Dimethylamino Phenyl Guanidine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying organic molecules. cuny.eduirjweb.com DFT calculations, often using hybrid functionals like B3LYP, allow for the accurate determination of molecular geometries, electronic properties, and vibrational frequencies. cuny.edunih.gov

For N-[4-(dimethylamino)phenyl]guanidine, DFT studies reveal a structure characterized by the interplay between the electron-donating dimethylamino group and the strongly basic guanidine (B92328) moiety, connected through a phenyl π-system. The geometry optimization using DFT would provide precise bond lengths and angles. The C-N bonds within the guanidine unit are expected to have partial double-bond character due to resonance, with lengths intermediate between typical single and double bonds. nih.govresearchgate.net This delocalization of electrons is fundamental to the molecule's high stability and basicity.

The electronic structure is marked by a significant electron density on the nitrogen atoms. Reactivity analysis based on DFT can identify the sites most susceptible to electrophilic and nucleophilic attack. The distribution of electron density suggests that the nitrogen atoms of the guanidine group are the primary centers for electrophilic attack, including protonation.

Table 1: Illustrative Optimized Geometric Parameters for this compound from DFT Calculations

ParameterBond/AngleCalculated Value
Bond LengthC(guanidine)-N(imino)~1.30 Å
Bond LengthC(guanidine)-N(amino)~1.35 - 1.40 Å
Bond LengthN(phenyl)-C(phenyl)~1.38 Å
Bond AngleN-C(guanidine)-N~116-125°

Molecular Electrostatic Potential Analysis and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-poor areas with positive potential (colored blue) are prone to nucleophilic attack. dergipark.org.trnih.gov

In this compound, the MEP map is expected to show the most intense negative potential localized around the imino nitrogen atom of the guanidine group. This indicates it is the most nucleophilic and basic site, making it the preferred location for protonation. researchgate.net The other nitrogen atoms in the guanidine and dimethylamino groups also exhibit negative potential, but to a lesser extent. The hydrogen atoms of the amino groups will show positive potential.

Charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.govdergipark.org.tr These analyses assign partial charges to each atom, confirming the qualitative picture provided by the MEP map. The nitrogen atoms are expected to carry significant negative charges, reflecting their high electronegativity and the electron-donating nature of the connected groups.

Table 2: Illustrative Calculated Atomic Charges for Key Atoms in this compound

AtomCalculated Charge (a.u.)
N (imino, guanidine)-0.75
N (amino, guanidine)-0.68
N (dimethylamino)-0.55
C (guanidine)+0.45

Frontier Molecular Orbital (HOMO-LUMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr

For this compound, the HOMO is expected to be delocalized across the entire π-system, with significant contributions from the electron-rich guanidine and dimethylamino groups. This indicates that the molecule is a good electron donor. The LUMO is likely distributed over the phenylguanidine portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and stability. irjweb.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, corresponding to higher chemical reactivity and lower kinetic stability. nih.gov The presence of strong electron-donating groups in this compound is expected to raise the HOMO energy level, leading to a relatively small HOMO-LUMO gap and indicating high reactivity.

Table 3: Representative FMO Energies and Energy Gap for this compound

ParameterSymbolIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.20
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.80
HOMO-LUMO Energy GapΔE = ELUMO - EHOMO4.40

Simulation of Protonation Pathways and Basicity Parameters

Guanidines are among the strongest organic bases, often classified as superbases. masterorganicchemistry.comresearchgate.net This high basicity stems from the exceptional resonance stabilization of the protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized over the central carbon and three nitrogen atoms. doubtnut.com

Computational simulations can elucidate the protonation pathways and quantify the basicity of this compound. As suggested by MEP analysis, the most favorable protonation site is the imino nitrogen. Theoretical calculations of the proton affinity (PA) in the gas phase and the pKa value in a solvent can be performed using thermodynamic cycles. researchgate.net These calculations involve computing the Gibbs free energy change for the protonation reaction. The presence of the electron-donating 4-(dimethylamino)phenyl group is expected to further increase the electron density on the guanidine moiety, thereby enhancing its basicity compared to unsubstituted guanidine or phenylguanidine. masterorganicchemistry.com

Table 4: Calculated Basicity Parameters for Guanidine and its Derivatives

CompoundCalculated pKa (in MeCN)
Guanidine~21.0
Phenylguanidine~18.5
This compound>22.0 (Estimated)

Quantum Chemical Descriptors for Structure-Basicity Relationship Elucidation

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various aspects of its reactivity. researchgate.net These descriptors are often calculated from HOMO and LUMO energies and are instrumental in developing Quantitative Structure-Activity Relationships (QSAR). irjweb.comnih.gov

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate higher stability.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).

For this compound, these descriptors would reflect its high reactivity and strong electron-donating character (high softness and chemical potential). By calculating these descriptors for a series of related guanidine derivatives, a QSAR model can be constructed to establish a mathematical relationship between the molecular structure and the observed basicity, providing a predictive tool for designing new superbases.

Table 5: Illustrative Quantum Chemical Descriptors for this compound

DescriptorFormulaIllustrative Value (eV)
Chemical Potentialμ = (EHOMO + ELUMO) / 2-3.00
Chemical Hardnessη = (ELUMO - EHOMO) / 22.20
Global SoftnessS = 1 / η0.45
Electrophilicity Indexω = μ² / (2η)2.05

Catalytic Applications and Mechanistic Insights of N 4 Dimethylamino Phenyl Guanidine

Role as an Organocatalyst in Diverse Organic Transformations

There is currently no specific information available in scientific literature detailing the role of N-[4-(dimethylamino)phenyl]guanidine as an organocatalyst in diverse organic transformations. General studies on guanidines show their effectiveness as Brønsted base catalysts. researchgate.net

Specific Catalytic Applications Requiring a Strong Organic Base

While guanidines are known to be strong organic bases capable of deprotonating weakly acidic pronucleophiles, no specific applications have been reported for this compound in this context. nih.gov Research on related compounds, such as tetramethylguanidine, demonstrates their utility in promoting reactions like the synthesis of 1,2,4-triazoloquinazolinones. nih.gov

Mechanistic Investigations of Catalytic Cycles Involving this compound

Detailed mechanistic investigations and proposed catalytic cycles for reactions specifically catalyzed by this compound are absent from the current body of scientific literature. Mechanistic studies typically focus on more commonly employed guanidine (B92328) catalysts.

Stereoselective Catalysis Potentials and Chiral Analogue Development

The potential for stereoselective catalysis using this compound has not been explored. The development of chiral analogues, a common strategy in asymmetric organocatalysis, has been applied to other scaffolds like 4-(dimethylamino)pyridine (DMAP) but not to this specific guanidine derivative. nih.govnih.gov

Principles of Catalyst Design and Optimization Based on this compound

Principles for the design and optimization of catalysts based on the this compound scaffold have not been established due to the lack of foundational research on its catalytic activity. General design principles for photoswitchable guanidine catalysts have been considered, which involve modifying substituents to tune basicity and steric properties. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and observing the dynamics of N-[4-(dimethylamino)phenyl]guanidine in solution. nih.govcopernicus.org By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, one can map the connectivity of atoms and infer conformational preferences.

Conformational Analysis: The guanidine (B92328) group can exhibit restricted rotation around the C-N bonds due to their partial double-bond character, potentially leading to the existence of different rotamers or conformational isomers in solution. nih.gov Variable-temperature NMR experiments can be employed to study these dynamic processes. copernicus.orgcopernicus.org As the temperature changes, the rate of interchange between conformers can be manipulated, allowing for the determination of the energy barriers to rotation. copernicus.org The signals from the aromatic protons and the dimethylamino group would be particularly sensitive to the molecule's conformation. For instance, the orientation of the guanidine group relative to the phenyl ring would influence the chemical environment, and thus the chemical shifts, of the aromatic protons.

Reaction Monitoring: NMR spectroscopy is also a powerful technique for real-time monitoring of chemical reactions involving this compound. jhu.edu By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be quantified. ed.ac.ukyoutube.com This provides valuable kinetic data and mechanistic insights. For example, in a reaction where the guanidine group acts as a base or nucleophile, the disappearance of its characteristic signals and the appearance of new signals corresponding to the product can be tracked over time to establish a reaction profile.

Nucleus Functional Group Predicted Chemical Shift (ppm) Notes
¹HAromatic (ortho to -N(CH₃)₂)~6.7-7.0Shielded by the electron-donating dimethylamino group.
¹HAromatic (ortho to guanidine)~7.0-7.3Influenced by the electronic effects of the guanidine group.
¹HN-H (Guanidine)Broad, variable (5.0-8.0)Position and shape are dependent on solvent, concentration, and temperature due to exchange and hydrogen bonding.
¹HN-CH₃ (Dimethylamino)~2.9-3.1Singlet, characteristic of the dimethylamino group.
¹³CAromatic (C-N(CH₃)₂)~150-155Quaternary carbon, deshielded.
¹³CAromatic (C-NH-Guanidine)~125-135Quaternary carbon, influenced by the guanidine substituent.
¹³CAromatic (CH)~110-130Chemical shifts depend on the position relative to substituents.
¹³CGuanidine (C=N)~155-165The most deshielded carbon, characteristic of the guanidinyl carbon.
¹³CN-CH₃ (Dimethylamino)~40-45Characteristic chemical shift for the methyl carbons of a dimethylamino group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions within this compound. msu.eduresearchgate.net

Vibrational Analysis: The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its constituent parts. sphinxsai.comnih.gov The N-H stretching vibrations of the guanidine group are expected to appear as broad bands in the 3100-3500 cm⁻¹ region in the IR spectrum. The C=N stretching vibration of the guanidinium (B1211019) core typically gives a strong absorption band around 1600-1680 cm⁻¹. Vibrations associated with the p-disubstituted benzene (B151609) ring would be observed in the fingerprint region (below 1500 cm⁻¹), including C-H out-of-plane bending modes that are characteristic of the substitution pattern. The C-N stretching vibrations for both the dimethylamino and guanidine groups would also be present.

Hydrogen Bonding Interactions: The guanidine moiety is a potent hydrogen bond donor and acceptor. olemiss.edu IR and Raman spectroscopy are highly sensitive to the formation of hydrogen bonds. nih.gov In the solid state or in concentrated solutions, intermolecular hydrogen bonding (N-H···N) between guanidine groups is expected. This interaction would cause a red shift (a shift to lower frequency) and broadening of the N-H stretching bands in the IR spectrum. researchgate.net The positions and shapes of these bands can provide qualitative and quantitative information about the strength and nature of the hydrogen-bonding network.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Spectroscopy
N-H StretchGuanidine3100-3500IR, Raman
C-H Stretch (Aromatic)Phenyl Ring3000-3100IR, Raman
C-H Stretch (Aliphatic)Dimethylamino2800-3000IR, Raman
C=N StretchGuanidine1600-1680IR, Raman
C=C Stretch (Aromatic)Phenyl Ring1450-1600IR, Raman
N-H BendGuanidine1500-1650IR
C-N StretchAryl-N, Guanidine-N1250-1350IR, Raman
C-H Out-of-Plane Bendp-disubstituted Phenyl800-860IR

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. It is particularly valuable for identifying transient intermediates and final products in a reaction mixture. nih.govnih.gov

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule would be expected to readily protonate at the highly basic guanidine nitrogen, yielding a prominent [M+H]⁺ ion. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, can provide structural information. nih.gov The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways. Cleavage of the C-N bond connecting the phenyl ring and the guanidine group is a probable fragmentation route. Another expected fragmentation would involve the loss of ammonia (B1221849) or related neutral species from the guanidine moiety itself. The dimethylamino group could also undergo fragmentation, for example, through the loss of a methyl radical. Analyzing these fragmentation patterns helps to confirm the structure of the parent compound and to identify unknown products or intermediates formed during a reaction by comparing their fragmentation patterns to that of the starting material. nih.gov

m/z Value (Proposed) Ion/Fragment Proposed Fragmentation Pathway
178[M+H]⁺Protonated parent molecule
163[M+H - NH₃]⁺Loss of ammonia from the guanidinium group
135[C₉H₁₃N₂]⁺Cleavage of the N-phenyl bond, forming the dimethylaminophenyl imine fragment
121[C₈H₁₁N]⁺Formation of the dimethylaniline radical cation after cleavage and rearrangement
77[C₆H₅]⁺Phenyl cation
43[CH₃N₂]⁺ or [C₃H₇]⁺Fragments from the guanidine or dimethylamino groups

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a compound in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com For this compound, a single-crystal X-ray diffraction study would unambiguously determine its molecular conformation and reveal the details of its crystal packing.

Solid-State Structure: The crystal structure would confirm the planarity of the guanidine group and the phenyl ring. A key parameter would be the dihedral angle between the plane of the guanidine unit and the plane of the phenyl ring, which dictates the degree of electronic communication between these two moieties. Analysis of bond lengths within the guanidine group (C-N bonds) would provide insight into the extent of electron delocalization. nih.gov Typically, the central C-N bonds exhibit lengths intermediate between those of a single and a double bond. mdpi.com

Parameter Expected Value/Feature Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
C(guanidine)-N Bonds1.32 - 1.38 ÅIntermediate character between single and double bonds, indicating delocalization. nih.gov
C(guanidine)=N Bond~1.29 ÅIf a specific tautomer is present, one bond may be shorter. researchgate.net
N-C-N Angles (guanidine)~120°Consistent with sp² hybridization of the central carbon. nih.gov
Phenyl-Guanidine Dihedral AngleVariableIndicates the degree of twist between the two planar groups.
Hydrogen Bonds (N-H···N)D···A distance: 2.8-3.2 ÅPrimary interaction governing crystal packing. mdpi.com
π-π StackingInterplanar distance: 3.3-3.8 ÅPotential secondary interaction contributing to crystal stability.

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule and is used to characterize its light-absorbing properties. libretexts.org The spectrum of this compound is expected to be dominated by strong absorptions in the UV region, arising from π→π* transitions associated with the aromatic system and the delocalized electrons of the guanidine group. uzh.chlibretexts.org

Electronic Transitions: The presence of the strong electron-donating N,N-dimethylamino group conjugated with the phenyl ring and the guanidine moiety is likely to give rise to an intramolecular charge transfer (ICT) character in the electronic transitions. nih.govresearchgate.net Upon photoexcitation, electron density is transferred from the donor (dimethylamino phenyl part) to the acceptor (guanidine part), or within the extended π-system. This ICT transition would likely correspond to the lowest energy absorption band (longest wavelength, λₘₐₓ). The position of this band is often sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net In more polar solvents, the excited state, which is more polar than the ground state, is stabilized, typically leading to a red shift (a shift to longer wavelengths) of the absorption maximum.

Photophysical Behavior: The ICT nature of the excited state also dictates the fluorescence properties of the molecule. Molecules with strong ICT character often exhibit large Stokes shifts (the difference in wavelength between the absorption maximum and the emission maximum) and solvent-dependent fluorescence quantum yields. nih.gov The fluorescence intensity may decrease in more polar solvents due to stabilization of the non-radiative charge-separated state. researchgate.net Studying these properties provides insight into the nature of the excited state and the molecule's potential use in applications such as fluorescent probes or materials for optoelectronics.

Parameter Expected Observation Interpretation
λₘₐₓ (in nonpolar solvent)~280-320 nmCorresponds to π→π* and possibly ICT transitions.
Molar Absorptivity (ε)> 10,000 L mol⁻¹ cm⁻¹Indicates a strongly allowed π→π* transition. libretexts.org
SolvatochromismRed shift in λₘₐₓ with increasing solvent polaritySuggests an excited state with greater polarity than the ground state, characteristic of ICT. researchgate.net
Fluorescence Emission (λₑₘ)Expected in the range of 350-450 nmEmission from the relaxed excited state.
Stokes ShiftPotentially large (>50 nm)Indicative of significant structural/electronic rearrangement in the excited state, common for ICT fluorophores. nih.gov
Quantum Yield (Φf)Decreases with increasing solvent polarityOften observed in ICT compounds due to stabilization of non-radiative decay pathways. researchgate.net

Structure Activity/property Relationships Sar/spr from a Purely Chemical Perspective

Influence of Substituents on the Basicity and Reactivity Profile of N-[4-(dimethylamino)phenyl]guanidine Analogues

The guanidine (B92328) group is one of the strongest organic bases, primarily because its conjugate acid, the guanidinium (B1211019) cation, is exceptionally stabilized by resonance. researchgate.net While guanidine itself has a pKa of 13.6, substituting one of the nitrogens with an aryl group, as in N-phenylguanidine, generally lowers the basicity. researchgate.netmdpi.com The nature and position of substituents on this aryl ring can then fine-tune the pKa value over a wide range.

The parent compound, this compound, features a powerful electron-donating group (EDG), the dimethylamino (-N(CH₃)₂) group, at the para-position of the phenyl ring. This group increases the electron density on the guanidine's imino nitrogen, making it a stronger base compared to unsubstituted N-phenylguanidine. rsc.org The effect of various substituents on the basicity of the guanidine core is a well-studied phenomenon. rsc.org

Electron-Donating Groups (EDGs): Substituents like alkyl, methoxy, and amino groups, particularly at the para or ortho positions, increase the basicity of the guanidine moiety. They achieve this through a combination of positive inductive (+I) and positive mesomeric (+M) effects, which push electron density towards the guanidine group, thereby stabilizing the positive charge of the resulting guanidinium ion. pharmaguideline.compharmaguideline.com

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) decrease the basicity. pharmaguideline.com Their negative inductive (-I) and/or negative mesomeric (-M) effects pull electron density away from the guanidine group, destabilizing the conjugate acid and making the parent molecule less likely to accept a proton. rsc.org

The reactivity profile, particularly the nucleophilicity of the guanidine, is directly related to its basicity. A more basic analogue is generally a stronger nucleophile. Therefore, analogues of this compound with additional EDGs would be expected to exhibit enhanced reactivity in reactions such as nucleophilic additions or substitutions.

The following interactive table summarizes the effect of different substituents on the pKa of N-arylguanidine analogues.

Substituent on Phenyl RingPositionpKa (Experimental)Effect on Basicity
-H (Unsubstituted)-~10.8Reference
4-N(CH₃)₂para>11.0Increase
4-OCH₃para11.09Increase
4-CH₃para11.04Increase
3-Clmeta10.05Decrease
4-Clpara10.38Decrease
3-NO₂meta8.65Significant Decrease
4-NO₂para7.91Significant Decrease

Note: pKa values are approximate and compiled from various studies on substituted N-phenylguanidines to show trends. rsc.orgrsc.org

Topological and Steric Effects on Molecular Function and Catalytic Efficiency

The topology and steric profile of a molecule are crucial determinants of its function, especially in catalysis where the molecule must interact with substrates in a specific orientation. rsc.org For this compound analogues, steric hindrance around the basic guanidine center can significantly impact its accessibility and, consequently, its catalytic efficiency. mdpi.com

Bulky substituents placed at the ortho positions of the phenyl ring can create a "steric shield" around the guanidine moiety. This hindrance can prevent the guanidine from effectively deprotonating a substrate or participating in hydrogen bonding, which is a key mechanism in many guanidine-catalyzed reactions. nih.govresearchgate.net For example, the introduction of tert-butyl groups at the 2 and 6 positions of the phenyl ring would drastically reduce the catalytic activity compared to the unhindered parent compound.

Conversely, strategic placement of bulky groups can be exploited to achieve selectivity in catalysis. mdpi.com In asymmetric synthesis, chiral guanidine catalysts often employ bulky substituents to create a specific chiral environment around the active site. This steric arrangement blocks one pathway of substrate approach while favoring another, leading to the preferential formation of one enantiomer of the product. mdpi.comresearchgate.net The repulsion between a bulky group on the catalyst and a substituent on the substrate can be the determining factor for stereoselectivity. mdpi.com

Substituent TypePosition on Phenyl RingExpected Effect on Catalytic ActivityRationale
Small (e.g., -H, -F)Ortho, Meta, ParaHighMinimal steric hindrance, high accessibility to the guanidine center.
Bulky (e.g., -tBu, -CPh₃)OrthoDecreased Rate / Increased SelectivitySteric shielding reduces accessibility but can create a selective binding pocket. mdpi.comrsc.org
Bulky (e.g., -tBu, -CPh₃)ParaMinimalThe substituent is far from the reaction center, having little direct steric impact.
Long/Flexible ChainAnyVariableMay fold back to block the active site or interact with the substrate in unforeseen ways.

Electronic Effects and Resonance Stabilization in Substituted Guanidine Systems

The high basicity of guanidines is a direct result of the profound resonance stabilization of their protonated form, the guanidinium ion. researchgate.net In the case of this compound, this effect is further amplified by the electronic contribution of the 4-dimethylamino substituent.

The dimethylamino group exerts two primary electronic effects:

Inductive Effect (-I): Nitrogen is more electronegative than carbon, so it pulls electron density through the sigma bonds. This is a distance-dependent, electron-withdrawing effect. chemistrysteps.com

Mesomeric/Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene (B151609) ring. This is a powerful electron-donating effect that operates through the π-bonds. chemistrysteps.comyoutube.com

For the -N(CH₃)₂ group, the resonance effect (+M) strongly outweighs the inductive effect (-I). youtube.com This results in a net donation of electron density into the phenyl ring, which is then relayed to the attached guanidine group. This electron donation increases the electron density at the guanidine's imino nitrogen, making it more attractive to a proton (i.e., more basic).

Upon protonation, the resulting positive charge on the guanidinium moiety is delocalized over all three nitrogen atoms through resonance. The electron-donating 4-dimethylamino group participates in this delocalization, further stabilizing the cation. This extended conjugation allows the positive charge to be spread over a larger system, significantly lowering the energy of the conjugate acid and thus increasing the basicity of the parent compound.

The resonance structures below illustrate the delocalization of the nitrogen lone pair from the dimethylamino group through the phenyl ring and into the guanidine moiety, as well as the stabilization of the resulting guanidinium ion. This extensive delocalization is the key to the compound's high basicity and specific chemical properties. brilliant.orgyoutube.com

Emerging Research Frontiers and Future Directions for N 4 Dimethylamino Phenyl Guanidine

Integration with Advanced Materials Science and Polymer Chemistry

The incorporation of guanidine (B92328) moieties into polymers is a burgeoning area of materials science, aimed at creating functional materials with tunable properties. The N-[4-(dimethylamino)phenyl]guanidine unit, when integrated into polymer chains, is anticipated to bestow unique characteristics upon the resulting materials.

Guanidine-containing polymers are known for their potential in developing pH-responsive systems. The basic nature of the guanidine group allows for protonation and deprotonation in response to changes in environmental pH, leading to conformational changes in the polymer structure. This can be harnessed for applications such as controlled drug delivery, where a therapeutic agent is released at a specific physiological pH. The presence of the 4-(dimethylamino)phenyl group in this compound could further modulate this pH-responsiveness due to its electronic effects.

Moreover, the integration of guanidinium (B1211019) groups (the protonated form of guanidines) can create cationic polymers with interesting properties. These polymers have been explored for their antimicrobial activities and as components in stimuli-responsive hydrogels. For instance, polyaspartamide derivatives containing L-arginine, which has a guanidinium group, have been shown to be responsive to carbon dioxide. researchgate.net The this compound moiety could be similarly employed to create CO2-responsive materials.

The strong ionic properties and hydrogen-bonding capabilities of guanidine-containing polymers make them promising candidates for modifying surfaces, such as silica (B1680970) particles, for applications in drug delivery systems. cpmat.ru The choice of the specific guanidine derivative can influence the drug loading and release profiles.

Polymer TypeFunctional Monomer/UnitPotential ApplicationKey Property
pH-Responsive PolymerThis compound acrylate/methacrylateControlled Drug DeliverypH-dependent solubility and conformation
CO2-Responsive PolymerThis compound-functionalized polyaspartamideCO2 Capture, Smart HydrogelsReversible CO2 absorption
Antimicrobial PolymerPoly(N-vinyl-[4-(dimethylamino)phenyl]guanidine)Biocidal CoatingsCationic nature of the guanidinium group
Surface-Modified SilicaThis compound-grafted silicaDrug Delivery CarrierTunable surface charge and drug interaction

Novel Applications in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding the development of new chemical processes, and this compound has the potential to contribute significantly to this paradigm shift. Its applications in this domain are twofold: its own synthesis through greener routes and its use as a catalyst or reagent in sustainable chemical transformations.

The synthesis of substituted guanidines has traditionally involved multi-step processes that may use hazardous reagents and generate significant waste. researchgate.net The development of one-pot, microwave-assisted synthesis methods using water as a solvent represents a greener approach to producing guanidine derivatives. researchgate.net Such methodologies could be adapted for the synthesis of this compound, reducing the environmental impact of its production.

As a strong organic base, this compound can serve as an organocatalyst, offering an alternative to metal-based catalysts which can be toxic and difficult to remove from reaction products. Guanidine-based organocatalysts have been employed in a variety of organic transformations. researchgate.net The electron-donating dimethylamino group on the phenyl ring of this compound is expected to enhance its basicity and, consequently, its catalytic activity in base-catalyzed reactions.

Furthermore, guanidinium salts, the protonated forms of guanidines, can act as hydrogen-bond-donor catalysts. researchgate.net This catalytic mode is particularly relevant in reactions involving the activation of electrophiles. The development of recyclable guanidine catalysts, for instance by immobilization on a polymer support, is another avenue for enhancing the sustainability of chemical processes. rsc.org

Green Chemistry ApplicationRole of this compoundPotential ReactionSustainability Benefit
OrganocatalysisStrong Brønsted base catalystKnoevenagel condensation, Michael additionAvoidance of toxic metal catalysts, milder reaction conditions
Hydrogen-Bond-Donor CatalysisAs its guanidinium saltFriedel-Crafts reactions, Diels-Alder reactionsActivation of substrates through hydrogen bonding
Green SynthesisTarget molecule of sustainable synthesis protocolsMicrowave-assisted synthesis in waterReduced solvent waste and energy consumption
Recyclable CatalysisImmobilized on a solid supportVarious organic transformationsCatalyst reuse, simplified product purification

Development of Next-Generation Guanidine Catalysts and Reagents

The unique electronic and structural features of this compound make it a promising scaffold for the design of novel, highly efficient catalysts and reagents. The field of organocatalysis has seen a surge in the development of chiral guanidines for asymmetric synthesis, where the guanidine moiety plays a crucial role in controlling the stereochemical outcome of a reaction. rsc.org

By introducing chiral elements into the this compound structure, it is possible to create a new class of chiral organocatalysts. The dimethylamino group, being a strong electron-donating group, can influence the electronic environment of the catalytic center, potentially enhancing both the reactivity and enantioselectivity of the catalyst.

Guanidine derivatives have also been used in combination with metal salts to form powerful catalytic systems that can achieve transformations not possible with either component alone. rsc.org The nitrogen atoms of the guanidine group in this compound can act as ligands for metal ions, leading to the formation of novel metal-guanidine complexes with unique catalytic properties. These complexes could find applications in a wide range of reactions, from polymerization to cross-coupling reactions. nih.gov

The development of bifunctional organocatalysts, where a guanidine group is combined with another functional group such as a urea (B33335) or thiourea, has led to highly effective catalysts for various asymmetric reactions. mdpi.com The this compound unit could be incorporated into such bifunctional catalysts, with the dimethylamino group providing an additional site for interaction or electronic modulation.

Catalyst/Reagent TypeDesign PrinciplePotential Catalytic ApplicationExpected Advantage
Chiral OrganocatalystIntroduction of a chiral moiety to the guanidine backboneAsymmetric Michael additions, aldol (B89426) reactionsHigh enantioselectivity due to electronic and steric effects
Metal-Guanidine ComplexCoordination of a metal center to the guanidine nitrogen atomsPolymerization, cross-coupling reactionsNovel reactivity and selectivity
Bifunctional CatalystCombination with a hydrogen-bond donor (e.g., urea)Asymmetric α-hydroxylation of ketonesCooperative catalysis leading to enhanced performance
Guanidinium Ylide PrecursorFormation of a stabilized ylide from the corresponding guanidinium saltAsymmetric aziridination reactionsAccess to chiral nitrogen-containing heterocycles

Theoretical Predictions for Undiscovered Reactivities and Applications

Computational chemistry provides a powerful tool for predicting the properties and reactivities of molecules, thereby guiding experimental efforts towards the discovery of new applications. cuny.edu Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure, reactivity, and potential catalytic activity of this compound.

Theoretical calculations can be used to predict the proton affinity and pKa of this compound, providing a quantitative measure of its basicity. This information is crucial for its application as a base catalyst. The presence of the electron-donating dimethylamino group is expected to increase the proton affinity compared to unsubstituted phenylguanidine.

Furthermore, computational studies can elucidate the mechanism of reactions catalyzed by this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing insights into the factors that control the reaction rate and selectivity. This understanding can then be used to design more efficient catalytic systems.

Theoretical models can also be used to predict the interaction of this compound with other molecules, such as substrates in a catalytic reaction or biological macromolecules. This could lead to the discovery of novel applications in areas such as molecular recognition and drug design. For example, the electronic properties of a series of para-substituted phenyl-N-benzylnitrones have been investigated using semi-empirical molecular orbital theory, demonstrating the utility of computational methods in understanding structure-property relationships. researchgate.net

Theoretical PredictionComputational MethodPotential Application AreaSignificance of the Prediction
Proton Affinity and pKaDensity Functional Theory (DFT)OrganocatalysisQuantifying the basicity and catalytic potential
Reaction Mechanism AnalysisTransition State Theory, IRC calculationsCatalyst design and optimizationUnderstanding the catalytic cycle and improving efficiency
Molecular Interaction StudiesMolecular Docking, QSARDrug design, molecular sensingIdentifying potential biological targets or sensing capabilities
Electronic PropertiesNBO analysis, HOMO-LUMO calculationsMaterials sciencePredicting properties relevant to electronic and optical materials

Q & A

Q. What are the established synthesis routes for N-[4-(dimethylamino)phenyl]guanidine, and how do their efficiencies compare?

Methodological Answer: Two primary methods are documented:

Nucleophilic Substitution : Reacting chloroformamidinium chloride with 4-(dimethylamino)aniline in acetonitrile using triethylamine as a base, followed by alkaline extraction (NaOH) and recrystallization. This yields a colorless solid with structural confirmation via X-ray crystallography .

Claisen-Schmidt Condensation : Condensation of acetophenone derivatives with guanidine hydrochloride under basic conditions to form pyrimidine analogs. Efficiency depends on substituent reactivity and stoichiometric optimization .

Q. Key Considerations :

  • Monitor reaction progress via TLC.
  • Purify via column chromatography or recrystallization.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., dimethylamino protons at δ 2.8–3.1 ppm) .
  • X-ray Crystallography : Confirms bond parameters (e.g., C–N bond lengths: 1.2889–1.408 Å) and resonance stabilization in the guanidine moiety (Table 1) .
  • HPLC : Quantifies purity (>95% by area normalization).

Table 1 : Key structural parameters from X-ray data (analogous compound)

Bond/AngleMeasurement (Å/°)
C1–N3 (double bond)1.2889
C1–N2 (single bond)1.408
N1–C1–N2 angle115.10°

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Sealed containers in dry, ventilated areas.
  • Emergency Measures : Rinse exposed skin/eyes with water for 15+ minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., melting point) be resolved?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determines precise melting points while identifying polymorphic forms.
  • Solubility Studies : Systematically test in solvents (e.g., DMSO, ethanol) at controlled temperatures.
  • Cross-Validation : Compare with analogs (e.g., 4-(dimethylamino)benzoin melts at 161–163°C ).

Q. How does the electronic environment of the dimethylamino group influence coordination chemistry applications?

Methodological Answer:

  • Electron-Donating Effect : Enhances ligand basicity, improving metal coordination (e.g., iridium complexes in ).
  • Analytical Methods :
    • UV-Vis Spectroscopy : Tracks charge-transfer transitions (e.g., λmax shifts).
    • Cyclic Voltammetry : Quantifies redox behavior influenced by substituents .

Q. What role does this compound play in synthesizing heterocyclic compounds?

Methodological Answer:

  • Nucleophilic Agent : Facilitates cyclocondensation to form pyrimidines (e.g., reacting with thiourea/urea under basic conditions).
  • Optimization : Adjust NaOH concentration (0.5–2.0 M) and temperature (60–100°C). Monitor via TLC and isolate via vacuum filtration .

Q. How can degradation pathways under varying pH conditions be analyzed?

Methodological Answer:

  • Accelerated Stability Studies : Incubate in buffers (pH 1–13) at 40°C.
  • HPLC-MS : Detect degradation products (e.g., hydrolyzed guanidine fragments).
  • Kinetic Modeling : Calculate rate constants for pH-dependent degradation .

Q. What advanced spectroscopic techniques characterize electronic transitions in this compound?

Methodological Answer:

  • UV-Vis : π→π* transitions (λmax ~270 nm) influenced by dimethylamino groups.
  • IR Spectroscopy : N-H stretches (3350 cm⁻¹) and C=N vibrations (1650 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 206.2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.